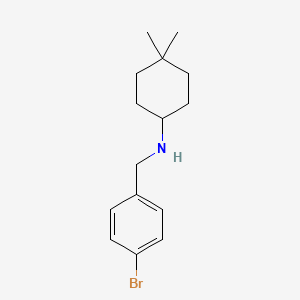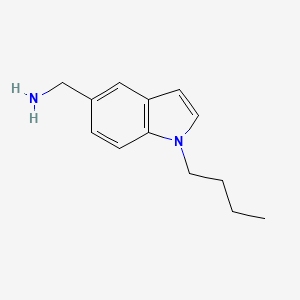amine](/img/structure/B7894465.png)
[(1-ethyl-1H-indol-5-yl)methyl](methyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethyl-1H-indol-5-yl)methylamine is an organic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This compound features an indole core with an ethyl group at the 1-position and a methylamine group at the 5-position, making it a unique derivative of indole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-1H-indol-5-yl)methylamine typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form the indole core. For this compound, the starting materials would be 1-ethyl-2-nitrobenzene and formaldehyde.
Reduction: The nitro group in the intermediate product is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Alkylation: The final step involves the alkylation of the amine group with methyl iodide to introduce the methylamine group.
Industrial Production Methods
Industrial production of (1-ethyl-1H-indol-5-yl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (1-ethyl-1H-indol-5-yl)methylamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form different reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where the methylamine group can be replaced with other functional groups. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives such as (1-ethyl-1H-indol-5-yl)methylamine oxide.
Reduction: Reduced derivatives such as (1-ethyl-1H-indol-5-yl)methylamine hydride.
Substitution: Substituted derivatives such as (1-ethyl-1H-indol-5-yl)methylamine.
Applications De Recherche Scientifique
(1-ethyl-1H-indol-5-yl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of indole-based biological processes. It serves as a model compound for understanding the behavior of indole derivatives in biological systems.
Medicine: (1-ethyl-1H-indol-5-yl)methylamine is investigated for its potential therapeutic properties. Indole derivatives are known for their anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemicals. Its unique properties make it suitable for use in various industrial applications.
Mécanisme D'action
The mechanism of action of (1-ethyl-1H-indol-5-yl)methylamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors that are involved in various biological processes. For example, it may bind to serotonin receptors and modulate their activity.
Pathways Involved: The compound can influence signaling pathways such as the serotonin pathway, which is involved in mood regulation and other physiological functions.
Comparaison Avec Des Composés Similaires
(1-ethyl-1H-indol-5-yl)methylamine can be compared with other similar indole derivatives:
(1-methyl-1H-indol-5-yl)methylamine: This compound has a methyl group instead of an ethyl group at the 1-position. It exhibits similar biological activities but with different potency and selectivity.
(1-ethyl-1H-indol-3-yl)methylamine: This compound has the methylamine group at the 3-position instead of the 5-position. It shows different reactivity and biological properties due to the change in the position of the functional group.
(1-ethyl-1H-indol-5-yl)methylamine: This compound has an ethyl group instead of a methyl group at the amine position. It has different chemical and biological properties compared to (1-ethyl-1H-indol-5-yl)methylamine.
Conclusion
(1-ethyl-1H-indol-5-yl)methylamine is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications
Propriétés
IUPAC Name |
1-(1-ethylindol-5-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-3-14-7-6-11-8-10(9-13-2)4-5-12(11)14/h4-8,13H,3,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCQXLYHRMYNSIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=CC(=C2)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(4-Ethoxyphenyl)thiophen-2-yl]methanamine](/img/structure/B7894398.png)




![1-[(Oxan-4-yl)methyl]piperidine-3-carbonitrile](/img/structure/B7894434.png)




![Methyl[(1-propyl-1H-indol-5-yl)methyl]amine](/img/structure/B7894457.png)
![Ethyl({[1-(2-methylpropyl)-1H-indol-5-yl]methyl})amine](/img/structure/B7894469.png)
